Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C14H17FO4. This compound is characterized by a cyclopropane ring attached to a carboxylate group and a phenyl ring substituted with fluorine and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution Reactions: The phenyl ring is substituted with fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
Gene Expression: Influencing gene expression to alter cellular functions.
Comparison with Similar Compounds
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(4-chloro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a chlorine substituent instead of fluorine.
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of cyclopropane.
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of cyclopropane.
Biological Activity
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C12H13FO4
- Molecular Weight : 240.23 g/mol
- IUPAC Name : this compound
- CAS Number : 1956437-23-2
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyclopropane ring and fluorinated aromatic moiety enhances its reactivity and specificity towards certain biomolecules. This compound has been investigated for its potential effects on:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Pathways : Interactions with receptors or signaling proteins that regulate cellular functions.
Biological Activity Overview
Research has demonstrated several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This is particularly relevant in the context of developing new antibacterial agents.
- Antifungal Properties : The compound has shown activity against certain fungal pathogens, suggesting potential applications in treating fungal infections.
- Cytotoxic Effects : Investigations into the cytotoxicity of this compound on cancer cell lines have yielded mixed results, indicating that while it may inhibit cell proliferation in some cases, further studies are required to elucidate its efficacy and safety profile.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antifungal | Activity against fungal pathogens | |
Cytotoxicity | Inhibition of cancer cell proliferation |
Case Study Examples
- Antimicrobial Testing : A study conducted on the antimicrobial effects of this compound involved testing against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as a therapeutic agent in treating infections caused by these bacteria.
- Cytotoxicity in Cancer Research : In vitro studies using various cancer cell lines demonstrated that the compound could induce apoptosis at higher concentrations. However, the selectivity and mechanism behind this effect require further investigation to understand its therapeutic potential fully.
Properties
Molecular Formula |
C14H17FO4 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17FO4/c1-4-19-13(16)14(5-6-14)12-10(17-2)7-9(15)8-11(12)18-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JMSIUJIZCMBHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=C(C=C(C=C2OC)F)OC |
Origin of Product |
United States |
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